molecular formula C9H10BrF2N B13057901 (S)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine

(S)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine

Cat. No.: B13057901
M. Wt: 250.08 g/mol
InChI Key: KSLBCQMXLXTWGX-QMMMGPOBSA-N
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Description

(S)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on its phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-bromo-2,6-difluorobenzene.

    Chiral Amine Introduction:

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, often in the presence of catalysts to enhance the reaction rate and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

(S)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential pharmacological properties.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine: Similar structure with an ethyl group instead of a propyl group.

    (S)-1-(4-Chloro-2,6-difluorophenyl)propan-1-amine: Chlorine atom replaces the bromine atom.

    (S)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine: Butyl group instead of a propyl group.

Uniqueness

(S)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H10BrF2N

Molecular Weight

250.08 g/mol

IUPAC Name

(1S)-1-(4-bromo-2,6-difluorophenyl)propan-1-amine

InChI

InChI=1S/C9H10BrF2N/c1-2-8(13)9-6(11)3-5(10)4-7(9)12/h3-4,8H,2,13H2,1H3/t8-/m0/s1

InChI Key

KSLBCQMXLXTWGX-QMMMGPOBSA-N

Isomeric SMILES

CC[C@@H](C1=C(C=C(C=C1F)Br)F)N

Canonical SMILES

CCC(C1=C(C=C(C=C1F)Br)F)N

Origin of Product

United States

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